molecular formula C12H13NO2 B1454849 Methyl 2-(3-cyanophenyl)-2-methylpropanoate CAS No. 445003-61-2

Methyl 2-(3-cyanophenyl)-2-methylpropanoate

Cat. No.: B1454849
CAS No.: 445003-61-2
M. Wt: 203.24 g/mol
InChI Key: UMCYJYYTVUBBRU-UHFFFAOYSA-N
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Description

Methyl 2-(3-cyanophenyl)-2-methylpropanoate is a chemical building block designed for research and development applications, particularly in pharmaceutical and organic synthesis. This compound features a phenyl ring disubstituted with a nitrile group and a 2-methylpropanoate ester, a molecular architecture shared by other specialized research compounds . Its structure makes it a versatile intermediate for constructing more complex molecules. Researchers can utilize the nitrile and ester functional groups for further chemical transformations, including hydrolysis to acids , reduction to alcohols, or cyclization to form heterocyclic systems. While a specific mechanism of action is not defined for the compound itself, its value lies in its application as a precursor in medicinal chemistry for the exploration of new active compounds . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet for specific hazard information .

Properties

IUPAC Name

methyl 2-(3-cyanophenyl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-12(2,11(14)15-3)10-6-4-5-9(7-10)8-13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCYJYYTVUBBRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC(=C1)C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(3-cyanophenyl)-2-methylpropanoate is an organic compound with significant potential in biological research, particularly in pharmacology and medicinal chemistry. Its unique structural features, including the cyano group and the methyl ester functionality, contribute to its biological activities, making it a subject of interest in various studies.

  • Molecular Formula : C12H13N
  • Molecular Weight : 187.24 g/mol
  • Structural Characteristics : The compound features a cyanophenyl group attached to a methylpropanoate backbone, which influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, facilitating interactions with nucleophilic sites in proteins or other biomolecules. This interaction may lead to modulation of various biochemical pathways, including:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes linked to metabolic processes, which could be beneficial in developing therapeutic agents for diseases characterized by dysregulated metabolism.
  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms.

Anticancer Studies

A significant area of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve:

  • Cell Cycle Arrest : Inducing G1 phase arrest, preventing cells from progressing through the cycle.
  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10Apoptosis via caspase activation
HT-29 (Colon Cancer)15G1 phase arrest and apoptosis induction

Enzyme Inhibition Studies

Research has also indicated that this compound acts as an inhibitor for specific enzymes crucial in metabolic pathways:

  • Target Enzymes : Aldose reductase and cyclooxygenase.
  • Inhibition Potency : Exhibits IC50 values in the low micromolar range.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Case Study on Anticancer Activity :
    • A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study highlighted the compound's potential as a lead molecule for further development in breast cancer therapy.
  • Case Study on Enzyme Inhibition :
    • Another investigation focused on the inhibition of aldose reductase by this compound. Results indicated a dose-dependent inhibition, suggesting its potential use in managing diabetic complications related to elevated aldose reductase activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison highlights key structural, physical, and functional differences between Methyl 2-(3-cyanophenyl)-2-methylpropanoate and its analogs (Table 1).

Table 1: Comparative Analysis of this compound and Structural Analogs

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound* C₁₂H₁₃NO₂ 3-CN ~215.24 Hypothesized: Intermediate in drug synthesis, high reactivity due to -CN -
Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate C₁₁H₁₃ClO₂ 4-(Cl-CH₂CH₂) 214.67 Soluble in ethanol, acetone; pharmaceutical intermediate
Methyl 2-(3-chlorophenyl)-2-methylpropanoate C₁₁H₁₃ClO₂ 3-Cl 212.67 Meta-substitution enhances steric effects; used in organic synthesis
Methyl 2-(4-bromophenyl)-2-methylpropanoate C₁₁H₁₃BrO₂ 4-Br 257.13 Para-bromo increases lipophilicity; precursor in cross-coupling reactions
Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate C₁₅H₁₉ClO₃ 4-(Cl-C₃H₆CO) 282.76 Bulky acyl group reduces solubility; industrial intermediate
Methyl 2-(3-chloro-4-cyanophenyl)-2-methylpropanoate C₁₂H₁₂ClNO₂ 3-Cl, 4-CN 237.06 Dual electron-withdrawing groups; research use in bioactive studies
Methyl 2-(4-acetylphenoxy)-2-methylpropanoate C₁₃H₁₆O₄ 4-(Acetyl-O-) 236.27 Acetylphenoxy enhances hydrolysis stability; used in polymer chemistry

*Hypothetical data inferred from analogs.

Key Findings:

Compounds like Methyl 2-(3-chloro-4-cyanophenyl)-2-methylpropanoate demonstrate synergistic electronic effects from dual substituents, which could enhance binding affinity in drug-target interactions .

Solubility and Stability: Esters with para-substituted halogens (e.g., Br in Methyl 2-(4-bromophenyl)-2-methylpropanoate) exhibit higher lipophilicity, making them suitable for hydrophobic reaction environments . Bulky groups, such as the 4-chlorobutanoyl moiety in Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate, reduce solubility in polar solvents but improve thermal stability .

Applications: Chloroethyl-substituted analogs (e.g., Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate) are pivotal in synthesizing kinase inhibitors and other APIs due to their reactive ethyl chloride side chain . Acetylphenoxy derivatives (e.g., Methyl 2-(4-acetylphenoxy)-2-methylpropanoate) are leveraged in polymer chemistry for their resistance to hydrolysis .

Biological Activity: While this compound’s bioactivity is undocumented, structurally related compounds like Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate show anti-inflammatory properties, suggesting that cyano-substituted esters may similarly modulate biological pathways .

Preparation Methods

Direct Esterification and Transesterification Approaches

Although direct esterification is a common method for preparing esters, specific data on methyl 2-(3-cyanophenyl)-2-methylpropanoate are limited. However, analogous compounds such as methyl 2-(4-cyanophenyl)-2-methylpropanoate have been synthesized by reacting the corresponding cyanobenzoic acid with methanol in the presence of acid catalysts. Transesterification methods have also been utilized, where methyl esters are exchanged with other esters or alcohols to yield the target compound. These methods provide flexibility depending on the availability of starting materials and desired purity.

Alkylation of Methyl 3-cyanobenzeneacetate with Methylating Agents

One efficient synthetic route involves the alkylation of methyl 3-cyanobenzeneacetate using methyl iodide in the presence of a strong base such as sodium hydride in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction proceeds via deprotonation of the alpha position of the ester, followed by nucleophilic substitution with methyl iodide to introduce the 2-methyl group.

Reaction Conditions:

Parameter Details
Starting material Methyl 3-cyanobenzeneacetate
Alkylating agent Iodomethane (methyl iodide)
Base Sodium hydride (60% dispersion)
Solvent N,N-dimethylformamide (DMF)
Temperature 0°C to 35°C
Reaction time 2 hours
Workup Extraction with ethyl acetate, washing, drying, chromatography purification
Yield Approximately 98%

This method yields this compound with high efficiency and purity. The use of sodium hydride ensures complete deprotonation and facilitates the alkylation step effectively.

Use of Acid Chloride and Acetone Cyanohydrin in Presence of Triethylamine

A related synthetic strategy, although reported for structurally similar compounds such as 2-methyl-2-(3-phenoxybenzoate)propanenitrile, involves reacting acid chlorides with acetone cyanohydrin in the presence of a base like triethylamine. The process typically proceeds in anhydrous diethyl ether under controlled temperature conditions (30–36°C) and involves:

  • Dropwise addition of triethylamine to the acid chloride solution to neutralize HCl formed.
  • Subsequent dropwise addition of acetone cyanohydrin.
  • Stirring for about 1 hour.
  • Filtration to remove triethylamine hydrochloride.
  • Solvent removal and purification by vacuum distillation.

This method achieves high yields (around 95%) and could be adapted for the preparation of this compound by using the corresponding 3-cyanobenzoic acid chloride.

Catalytic Halogenation and Subsequent Functionalization

Patents describe processes involving halogenation of cyanophenyl derivatives followed by nucleophilic substitution reactions to introduce alkoxy or alkyl groups. Although these are more complex routes aimed at substituted derivatives, the principles can be applied to synthesize intermediates leading to this compound.

Typical conditions include:

  • Halogenation using reagents such as thionyl chloride, oxalyl chloride, or phosphorus pentachloride in solvents like methylene chloride.
  • Use of bases like potassium carbonate or sodium hydroxide.
  • Catalysts such as potassium iodide.
  • Polar aprotic solvents to facilitate substitution reactions.

These processes are often multi-step but provide high selectivity and yield for functionalized cyanophenyl esters.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Alkylation of methyl 3-cyanobenzeneacetate Methyl 3-cyanobenzeneacetate, methyl iodide Sodium hydride, DMF, 0–35°C, 2 h ~98 High yield, straightforward, widely used
Reaction of acid chloride with acetone cyanohydrin 3-cyanobenzoic acid chloride, acetone cyanohydrin Triethylamine, diethyl ether, 30–36°C, 1 h ~95 Requires acid chloride preparation
Direct esterification/transesterification 3-cyanobenzoic acid, methanol or methyl ester Acid catalysts or transesterification conditions Variable Less documented for meta-substituted cyanophenyl esters
Halogenation and nucleophilic substitution Cyanophenyl derivatives Halogenating agents, bases, catalysts, solvents High Multi-step, used for functionalized derivatives

Research Findings and Considerations

  • The alkylation method using sodium hydride and methyl iodide is favored for its simplicity, high yield, and mild conditions. The reaction is typically performed under inert atmosphere to avoid moisture sensitivity of sodium hydride.

  • The acid chloride route offers a high-yield alternative but requires preparation of the acid chloride, which can be sensitive and requires careful handling of reagents like thionyl chloride or oxalyl chloride.

  • Direct esterification methods are less commonly reported for this specific compound but remain a fundamental approach in ester synthesis.

  • Advanced synthetic routes involving halogenation and catalytic substitution expand the chemical space for derivatives but are more complex and suited for specialized applications.

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodCatalyst SystemYieldKey Analytical DataSource
CondensationNot specified65%LCMS (m/z 403), HPLC
Sonogashira CouplingPd(PPh₃)₂Cl₂, CuI93%NMR, TLC monitoring

Advanced: How can researchers optimize reaction conditions to enhance yield and purity?

Answer:
Optimization involves adjusting catalysts, temperature, and solvent systems. highlights the use of triphenylphosphine (31 mg) and CuI (19 mg) in triethylamine, with strict temperature control (70°C) and inert nitrogen atmosphere to prevent side reactions. Post-reaction purification via aqueous HCl wash and charcoal filtration improves purity. Kinetic studies (e.g., varying reaction times) and solvent screening (e.g., toluene for phase separation) are critical .

Basic: What analytical techniques validate the structure and purity of this compound?

Answer:

  • LCMS/HPLC : Used for molecular weight confirmation (m/z 403 [M+H]⁺) and retention time analysis (0.97 minutes under SQD-FA05 conditions) .
  • NMR : ¹H-NMR (DMSO-d₆) identifies proton environments, such as δ 1.12–1.86 ppm for methyl groups and aromatic signals (δ 6.68–7.43 ppm) in analogs ().
  • Chromatography : TLC and HPLC monitor reaction progress and purity .

Advanced: How to resolve contradictions in reported biological activities of structurally similar esters?

Answer:
Discrepancies may arise from assay conditions (e.g., cell lines, concentrations). For example, identifies anti-inflammatory activity via NF-κB inhibition in THP-1 monocytes, while notes variable enzyme inhibition depending on substituents. Researchers should:

  • Standardize assays (e.g., IL-6 ELISA for inflammation).
  • Conduct structure-activity relationship (SAR) studies to isolate functional groups (e.g., 3-cyanophenyl vs. 4-chlorophenyl).
  • Validate findings across multiple models (e.g., PBMCs vs. cancer cell lines) .

Basic: What structural features influence the compound’s reactivity?

Answer:

  • Cyanophenyl Group : The electron-withdrawing cyano (–CN) group enhances electrophilicity, facilitating nucleophilic aromatic substitution ().
  • Methyl Ester : Provides a handle for hydrolysis to carboxylic acid derivatives.
  • Branched Alkyl Chain : The 2-methylpropanoate moiety sterically hinders certain reactions, directing regioselectivity ().

Advanced: What strategies enable functionalization of the cyanophenyl group for derivatization?

Answer:

  • Nucleophilic Substitution : Replace –CN with amines or thiols under basic conditions ().
  • Metal-Catalyzed Coupling : Suzuki-Miyaura coupling with boronic acids to introduce aryl groups (analogous to ).
  • Reduction : Convert –CN to –CH₂NH₂ using LiAlH₄, enabling peptide conjugation ().

Q. Table 2: Functionalization Strategies

Reaction TypeReagents/ConditionsApplicationSource
Suzuki CouplingPd(OAc)₂, K₂CO₃, DMFBiaryl derivative synthesis
Nucleophilic SubstitutionKOH, Ethanol, 80°CAmine/Thiol incorporation

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Use gloves and goggles due to potential irritancy (analogous to ).
  • Work in a fume hood to avoid inhalation of volatile byproducts.
  • Store in air-tight containers under nitrogen to prevent hydrolysis of the ester group .

Advanced: How does steric hindrance from the 2-methyl group affect reaction kinetics?

Answer:
The 2-methylpropanoate group reduces accessibility to the ester carbonyl, slowing nucleophilic attack. Kinetic studies (e.g., pseudo-first-order rate constants) in hydrolysis reactions show a 3-fold decrease in rate compared to unsubstituted analogs. Computational modeling (DFT) can predict steric effects on transition states .

Basic: What are the primary applications in medicinal chemistry?

Answer:

  • Enzyme Inhibition : Acts as a scaffold for protease inhibitors ().
  • Anti-inflammatory Probes : Modulates NF-κB signaling in macrophages (IC₅₀ ~10 µM) .
  • Building Block : Used in spirocyclic lactam synthesis for CNS-targeted drugs ().

Advanced: How to design analogs with improved metabolic stability?

Answer:

  • Isosteric Replacement : Substitute the ester with amides (e.g., methyl 2-(3-cyanophenyl)-2-methylpropanamide) to resist esterase cleavage.
  • Deuterium Incorporation : Replace α-hydrogens with deuterium to slow CYP450-mediated oxidation.
  • Prodrug Strategies : Convert the ester to a tert-butyl carbonate for delayed hydrolysis ().

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(3-cyanophenyl)-2-methylpropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(3-cyanophenyl)-2-methylpropanoate

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